molecular formula C17H16N2O2 B10974196 4-{[(2-Phenylcyclopropyl)carbonyl]amino}benzamide

4-{[(2-Phenylcyclopropyl)carbonyl]amino}benzamide

Cat. No.: B10974196
M. Wt: 280.32 g/mol
InChI Key: GXQJXNNYNOKBIQ-UHFFFAOYSA-N
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Description

4-{[(2-Phenylcyclopropyl)carbonyl]amino}benzamide is an organic compound with a complex structure that includes a cyclopropyl group, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Phenylcyclopropyl)carbonyl]amino}benzamide typically involves multiple steps, starting with the preparation of the cyclopropyl and phenyl components. One common method involves the reaction of 2-phenylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Phenylcyclopropyl)carbonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

4-{[(2-Phenylcyclopropyl)carbonyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(2-Phenylcyclopropyl)carbonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(2-Phenylcyclopropyl)carbonyl]amino}pyridinium
  • 4-Phenyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-3-thiophenecarboxamide

Uniqueness

4-{[(2-Phenylcyclopropyl)carbonyl]amino}benzamide is unique due to its specific structural features, such as the cyclopropyl and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

4-[(2-phenylcyclopropanecarbonyl)amino]benzamide

InChI

InChI=1S/C17H16N2O2/c18-16(20)12-6-8-13(9-7-12)19-17(21)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-15H,10H2,(H2,18,20)(H,19,21)

InChI Key

GXQJXNNYNOKBIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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